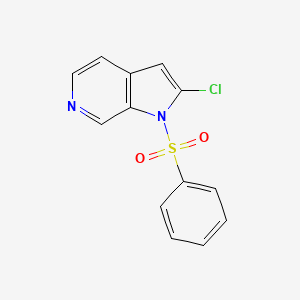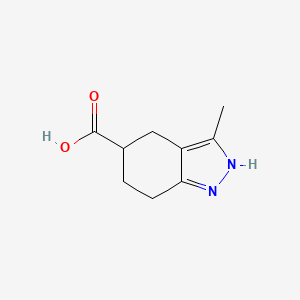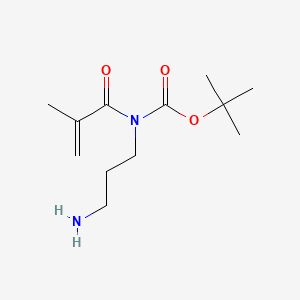
3-(3,5-Dimethylphenyl)phenylessigsäure
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)phenylacetic acid is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)phenylacetic acid has several scientific research applications, including:
Biology: The compound may be used in the study of biochemical pathways and interactions involving phenylacetic acid derivatives.
Medicine: Research into the potential therapeutic applications of this compound, including its effects on biological systems, is ongoing.
Wirkmechanismus
Biochemical Pathways
The compound might be involved in the catabolism of aromatic compounds, as suggested by the phenylacetic acid degradation pathway . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular context.
Biochemische Analyse
Biochemical Properties
3-(3,5-Dimethylphenyl)phenylacetic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. The compound can act as a substrate for enzymes such as phenylacetate-CoA ligase, which catalyzes the formation of phenylacetyl-CoA, a crucial intermediate in the degradation of aromatic compounds . Additionally, 3-(3,5-Dimethylphenyl)phenylacetic acid may interact with proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of 3-(3,5-Dimethylphenyl)phenylacetic acid on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the metabolic pathways of aromatic compounds, leading to changes in cellular metabolism . Furthermore, 3-(3,5-Dimethylphenyl)phenylacetic acid can impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3-(3,5-Dimethylphenyl)phenylacetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of metabolic intermediates . Additionally, 3-(3,5-Dimethylphenyl)phenylacetic acid can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dimethylphenyl)phenylacetic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to 3-(3,5-Dimethylphenyl)phenylacetic acid in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 3-(3,5-Dimethylphenyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3-(3,5-Dimethylphenyl)phenylacetic acid is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by enzymes such as phenylacetate-CoA ligase, leading to the formation of phenylacetyl-CoA, which is further processed in the metabolic pathway . This pathway involves multiple enzymes and cofactors, resulting in the breakdown of the compound into smaller metabolites. The effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic activity of the cell.
Transport and Distribution
The transport and distribution of 3-(3,5-Dimethylphenyl)phenylacetic acid within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of 3-(3,5-Dimethylphenyl)phenylacetic acid within tissues can affect its overall activity and function, as different tissues may exhibit varying levels of uptake and retention of the compound.
Subcellular Localization
The subcellular localization of 3-(3,5-Dimethylphenyl)phenylacetic acid is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular localization of 3-(3,5-Dimethylphenyl)phenylacetic acid is crucial for understanding its biochemical effects and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boronic acids as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 3-(3,5-Dimethylphenyl)phenylacetic acid may involve bulk custom synthesis and procurement of raw materials . Companies like ChemScene provide this compound in bulk quantities, ensuring a consistent supply for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethylphenyl)phenylacetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(3,5-Dimethylphenyl)phenylacetic acid may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(3,5-Dimethylphenyl)phenylacetic acid include other derivatives of phenylacetic acid, such as:
Uniqueness
What sets 3-(3,5-Dimethylphenyl)phenylacetic acid apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of methyl groups at the 3 and 5 positions of the phenyl ring can influence the compound’s reactivity, stability, and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCTWRGFOPQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716594 | |
| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-03-6 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)





